4-tert-Butylbenzoic anhydride
Overview
Description
4-tert-Butylbenzoic anhydride, also known as TBBA, is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 161-164°C. TBBA is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used as a precursor for the synthesis of other organic compounds.
Scientific Research Applications
Self-Assembly and Hydrogen Bonding
4-tert-Butylbenzoic anhydride plays a critical role in self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding. It interacts with diamines to form host–guest complexes, which are key in the formation of three-dimensional molecular arrays. These arrays incorporate hydrogen-bonded motifs and display an unusual layered structure, maximizing hydrogen bond interactions (Armstrong et al., 2002).
Physicochemical Properties
The physicochemical properties of 4-tert-butylbenzoic acid derivatives, essential for applications in extraction technology, have been extensively studied. This includes solubility, acid-base properties, distribution between liquids, and hydrolytic stability, which are significant for their practical applications (Pashkina et al., 2014).
Steric Effects and Ionization
The structure and ionization of 4-tert-butylbenzoic acid are influenced by steric effects. Studies have been conducted on how these effects impact the acid's ionization, providing insights into its chemical behavior (Böhm & Exner, 2001).
Solubility in Organic Solvents
Understanding the solubility of para-tert-butylbenzoic acid in various organic solvents is crucial for its application in chemical processes. The solubility in different solvents and temperatures has been experimentally determined and modeled, highlighting the nature of solute-solvent interactions (Aniya et al., 2017).
Polymerization and Material Synthesis
4-tert-Butylbenzoic anhydride is used in the synthesis of novel monomers for radical polymerization, contributing to the development of materials like positive-tone photoresists. Its role in polymerization demonstrates its potential in advanced material science (Vansteenkiste et al., 2000).
Host–Guest Interaction
Investigations into the host–guest interactions between compounds like cyclam and 4-tert-butylbenzoic acid are vital for understanding metal-ion complexation. Such studies contribute to the broader field of supramolecular chemistry (Adam et al., 1994).
Electrochemical Applications
4-tert-Butylbenzoic anhydride is also relevant in electrochemical studies, for instance, in the synthesis of coumestan derivatives. Understanding its behavior in electrochemical reactions can lead to new applications in organic synthesis and material science (Golabi & Nematollahi, 1997).
properties
IUPAC Name |
(4-tert-butylbenzoyl) 4-tert-butylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPRVYYZZUPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566143 | |
Record name | 4-tert-Butylbenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzoic anhydride | |
CAS RN |
22201-45-2 | |
Record name | 4-tert-Butylbenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-TERT-BUTYLBENZOIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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